N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide
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Overview
Description
N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide is a chemical compound with the molecular formula C12H9F3N2O2S and a molecular weight of 302.28 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring and a benzenesulfonamide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide typically involves the reaction of 5-(trifluoromethyl)pyridine-2-amine with benzenesulfonyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or chromatography.
Chemical Reactions Analysis
N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been found to act as an agonist of methyl jasmonate-dependent responses in plants, upregulating the expression of defense-related genes without causing growth inhibition . This makes it a valuable tool for studying plant defense mechanisms and developing new crop protection strategies.
Comparison with Similar Compounds
N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide can be compared with other similar compounds, such as:
N-(5-Amino-2-pyridinyl)-4-trifluoromethylbenzamide: This compound is a selective cyclooxygenase-1 inhibitor and has different biological activities compared to this compound.
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is used as an intermediate in the synthesis of herbicides and has different chemical properties and applications.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This fluorinated building block is used in the synthesis of other complex molecules and has distinct reactivity compared to this compound.
The uniqueness of this compound lies in its ability to upregulate defense genes in plants without causing growth inhibition, making it a promising candidate for agricultural applications .
Properties
CAS No. |
107491-36-1 |
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Molecular Formula |
C12H9F3N2O2S |
Molecular Weight |
302.27 g/mol |
IUPAC Name |
N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C12H9F3N2O2S/c13-12(14,15)9-6-7-11(16-8-9)17-20(18,19)10-4-2-1-3-5-10/h1-8H,(H,16,17) |
InChI Key |
NSXKYUJNYQTJLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C(F)(F)F |
Purity |
95 |
solubility |
45.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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